2,5-Di(propan-2-yl)-1H-imidazole-1-carbonitrile
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Overview
Description
2,5-Di(propan-2-yl)-1H-imidazole-1-carbonitrile is a heterocyclic organic compound that features an imidazole ring substituted with isopropyl groups at the 2 and 5 positions and a nitrile group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(propan-2-yl)-1H-imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-di(propan-2-yl)imidazole with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5-Di(propan-2-yl)-1H-imidazole-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding imidazole carboxylic acids.
Reduction: Imidazole amines.
Substitution: Imidazole derivatives with various functional groups.
Scientific Research Applications
2,5-Di(propan-2-yl)-1H-imidazole-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Di(propan-2-yl)-1H-imidazole-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and activity. The isopropyl groups provide steric hindrance, affecting the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,5-Di(propan-2-yl)-1H-imidazole: Lacks the nitrile group, resulting in different reactivity and applications.
2,5-Di(propan-2-yl)-1H-imidazole-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile, leading to different chemical properties and uses.
2,5-Di(propan-2-yl)-1H-imidazole-1-methyl:
Uniqueness
2,5-Di(propan-2-yl)-1H-imidazole-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
83505-79-7 |
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Molecular Formula |
C10H15N3 |
Molecular Weight |
177.25 g/mol |
IUPAC Name |
2,5-di(propan-2-yl)imidazole-1-carbonitrile |
InChI |
InChI=1S/C10H15N3/c1-7(2)9-5-12-10(8(3)4)13(9)6-11/h5,7-8H,1-4H3 |
InChI Key |
NVZHNVUYNIWKRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(N1C#N)C(C)C |
Origin of Product |
United States |
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